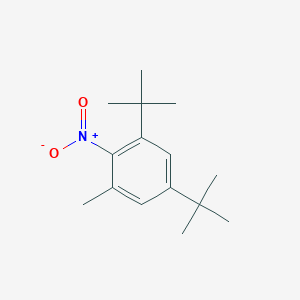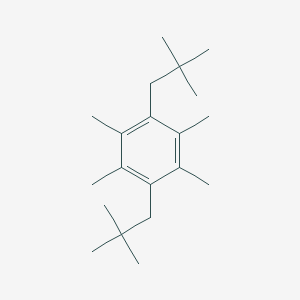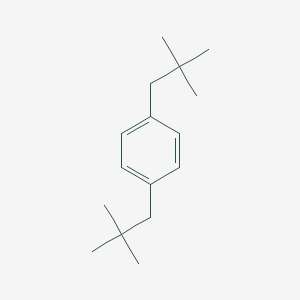
2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione, also known as tetrabenzyl resorcinarene, is a macrocyclic compound that has gained attention in scientific research due to its unique structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene is not fully understood, but it is believed to involve the formation of host-guest complexes with guest molecules. The macrocyclic structure of the compound allows it to selectively bind to certain molecules, which can affect their properties and behavior. For example, in drug delivery, 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene can selectively encapsulate drug molecules and release them in a controlled manner.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene are still being studied, but preliminary research has shown that the compound is non-toxic and biocompatible. In vitro studies have demonstrated that the compound can selectively bind to certain biomolecules, such as proteins and enzymes, which can affect their activity and function. In vivo studies have shown that the compound can be used for targeted drug delivery and imaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene is its unique macrocyclic structure, which allows it to selectively bind to certain molecules and protect them from degradation. This can be useful in various applications, such as drug delivery and catalysis. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene. One area of interest is the development of new synthesis methods to improve the yield and scalability of the compound. Another area of interest is the exploration of new applications for the compound, such as in the field of sensors and diagnostics. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.
Méthodes De Synthèse
The synthesis of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene involves the reaction of resorcinol with benzyl bromide in the presence of a base, followed by a cyclization reaction to form the macrocyclic structure. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Applications De Recherche Scientifique
Tetrabenzyl resorcinarene has been widely studied for its potential applications in various fields, including drug delivery, catalysis, and material science. In drug delivery, the macrocyclic structure of the compound allows it to encapsulate drug molecules and protect them from degradation, which can improve the efficacy and bioavailability of the drug. In catalysis, 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene has been shown to exhibit high catalytic activity in various reactions, such as the epoxidation of alkenes and the oxidation of alcohols. In material science, the compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and porous polymers.
Propriétés
Numéro CAS |
6625-45-2 |
|---|---|
Nom du produit |
2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione |
Formule moléculaire |
C20H16O4 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
2,6-bis(phenylmethoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H16O4/c21-17-11-18(23-13-15-7-3-1-4-8-15)20(22)19(12-17)24-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Clé InChI |
ZPDJHWCGUYEADD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=O)C=C(C2=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=O)C=C(C2=O)OCC3=CC=CC=C3 |
Autres numéros CAS |
6625-45-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



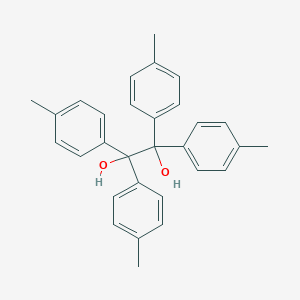
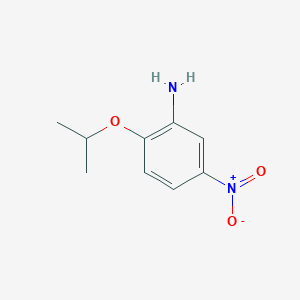
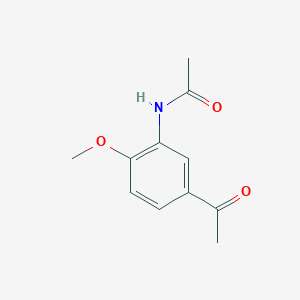

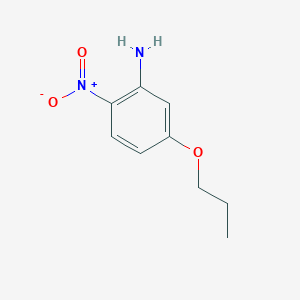
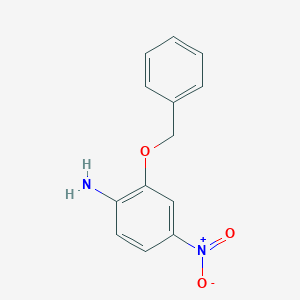
![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)
![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
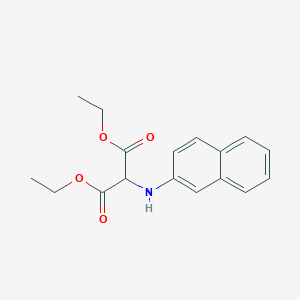

![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)
